molecular formula C31H44ClN3O8 B12430617 17-AAG (Hydrochloride) CAS No. 911710-03-7

17-AAG (Hydrochloride)

Cat. No.: B12430617
CAS No.: 911710-03-7
M. Wt: 622.1 g/mol
InChI Key: VFOPOIJGNBNWPN-AFXVCOSJSA-N
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Description

17-Allylamino-17-demethoxygeldanamycin (Hydrochloride), commonly known as 17-AAG (Hydrochloride), is a derivative of geldanamycin, an antibiotic that inhibits the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization and proper folding of many proteins, including those that drive cancer progression. 17-AAG (Hydrochloride) has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of its client proteins and the subsequent inhibition of cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-AAG (Hydrochloride) involves several steps, starting from geldanamycin. The key steps include the allylation of geldanamycin to introduce the allylamino group and the demethoxylation to remove the methoxy group. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate these transformations .

Industrial Production Methods

Industrial production of 17-AAG (Hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

17-AAG (Hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions are typically analogs of 17-AAG (Hydrochloride) with modified functional groups. These analogs can be screened for enhanced biological activity and reduced toxicity .

Scientific Research Applications

17-AAG (Tanespimycin) is a heat shock protein 90 (HSP90) inhibitor that has demonstrated antitumor activity in preclinical models of various cancers, including colon, breast, ovarian, and melanoma tumors . It has also been investigated for its potential neuroprotective effects in conditions like subarachnoid hemorrhage (SAH) .

Scientific Research Applications

Cancer Therapy:

  • In vitro studies 17-AAG and geldanamycin (GA) reduced the expression of HSP90 target proteins such as EGFR, AKT, phospho-AKT, Cyclin B1, phospho-ERK, and Cyclin D1 . These changes correlated with reduced cell viability and migration, G2/M cell cycle arrest, and apoptosis in in vitro studies .
  • In vivo studies 17-AAG reduced subcutaneous tumor size by 69.6% in mice compared to controls (p < 0.05) .
  • Gallbladder Cancer (GBC) Immunohistochemical staining revealed HSP90 expression in 87% of GBC cases . In GBC cell lines, 17-AAG and GA induced G2/M cell cycle arrest and apoptosis .

    To determine if the antiproliferative effect of 17-AAG and GA was due to cell cycle arrest, G-415 and GB-d1 cells were treated with 17-AAG (12 μM), GA (15 μM), or DMSO for 24 hours. After 24 hours of exposure, 17-AAG and GA treatments resulted in a statistically significant increase of G2/M phase cells compared with the controls, both in G-415 and in GB-d1 cells (P < 0.001). These results were accompanied by a decrease in G0/G1 and S phase populations .
  • Neuroblastoma: 17-AAG inhibited cellular proliferation, viability, and migration/invasion, and increased apoptosis in neuroblastoma cell lines . It also abrogated stem-cell self-renewal potential in MYCN-amplified IMR-32 cells . 17-AAG treatment resulted in the downregulation of HMGA1, FABP5, Oct4, MYCN, prohibitin, and p-L1CAM in SK-N-SH cells .

Neurological Applications:

  • Subarachnoid Hemorrhage (SAH) In a mouse model of experimental SAH, researchers explored the neuroprotective effects of 17-AAG . To confirm the HSP90-mediated mechanism of 17-AAG-induced effects, A438079, an inhibitor of P2X7R, and rHSP90 were administered before and after SAH, respectively .

Mechanism of Action

17-AAG (Hydrochloride) exerts its effects by binding to the ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, ultimately resulting in cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-AAG (Hydrochloride) is unique due to its specific binding affinity for HSP90 and its ability to degrade a wide range of client proteins. Its derivatives, such as 17-DMAG, offer improved solubility and bioavailability, making them more suitable for clinical use .

Biological Activity

17-AAG (17-allylamino-17-demethoxygeldanamycin) is a small molecule inhibitor targeting heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization and function of various oncogenic proteins. Its biological activity has been extensively studied in various cancer models, demonstrating significant potential as a therapeutic agent.

The primary mechanism through which 17-AAG exerts its effects is by binding to the N-terminal ATP-binding pocket of HSP90, leading to a conformational change that promotes the degradation of client proteins through the proteasome pathway. This results in the downregulation of several key oncogenic pathways, including those involving EGFR, AKT, and Cyclin proteins, which are crucial for cancer cell proliferation and survival .

Key Biological Activities

  • Inhibition of Cell Proliferation :
    • In various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), 17-AAG has been shown to significantly reduce cell viability in a dose-dependent manner. For instance, MCF-7 cells treated with 1000 μM of 17-AAG exhibited a drastic drop in viability to approximately 7.15% .
  • Induction of Apoptosis :
    • Flow cytometry analyses revealed that treatment with 17-AAG resulted in increased apoptosis rates in breast cancer cells. For example, MCF-7 cells treated with 20 μM of 17-AAG showed an increase in apoptotic cells to about 40.90% .
  • Cell Cycle Arrest :
    • Treatment with 17-AAG led to G2/M phase cell cycle arrest, which was confirmed by flow cytometry. This was accompanied by a decrease in G0/G1 and S phase populations in treated cells .
  • Reduction of Cell Migration :
    • In vitro studies demonstrated that 17-AAG significantly inhibited cell migration in gallbladder cancer cell lines, further supporting its potential as an anti-metastatic agent .

Phase I Clinical Trial

A Phase I trial assessed the safety and pharmacokinetics of 17-AAG in patients with advanced solid tumors. The study utilized a dose-escalation design and identified the maximum tolerated dose (MTD) as 80 mg/m² daily for five days every three weeks. Notably, several patients experienced grade ≥3 toxicities such as thrombocytopenia and gastrointestinal issues at this dose level .

Efficacy in Breast Cancer

In a study focusing on breast cancer, researchers utilized gene expression profiling to correlate the effects of 17-AAG with therapeutic outcomes. The results indicated that HSP90 inhibition led to significant downregulation of oncogenic proteins and enhanced sensitivity to chemotherapy agents .

Summary of Research Findings

Study Cancer Type Key Findings
GallbladderSignificant reduction in cell viability and migration; induction of apoptosis and G2/M arrest.
Solid TumorsEstablished MTD; noted toxicities (thrombocytopenia, gastrointestinal).
BreastInduced apoptosis; downregulation of key oncogenic proteins; increased ER stress markers.
NeuroblastomaAnti-tumor effects observed; inhibition of stem-cell self-renewal potential.

Properties

CAS No.

911710-03-7

Molecular Formula

C31H44ClN3O8

Molecular Weight

622.1 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride

InChI

InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1

InChI Key

VFOPOIJGNBNWPN-AFXVCOSJSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC.Cl

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl

Origin of Product

United States

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